molecular formula C15H10ClNO3 B5781515 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one

6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5781515
M. Wt: 287.70 g/mol
InChI Key: SSJAMERFGKGPHJ-UHFFFAOYSA-N
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Description

6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazine ring fused with a benzene ring, which is further substituted with a chlorine atom at the 6th position and a methoxyphenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives. For instance, the reaction between 2-aminophenol and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine can yield the desired benzoxazinone compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazinone ring to a benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazine derivatives.

    Substitution: Various substituted benzoxazinone derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(2-hydroxyphenyl)-4H-3,1-benzoxazin-4-one
  • 6-chloro-2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
  • 6-chloro-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one

Uniqueness

6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of the methoxy group at the 2nd position of the phenyl ring. This substitution can influence the compound’s electronic properties, reactivity, and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s solubility and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

6-chloro-2-(2-methoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-19-13-5-3-2-4-10(13)14-17-12-7-6-9(16)8-11(12)15(18)20-14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJAMERFGKGPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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